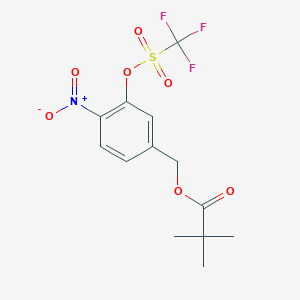

4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate” is a chemical compound used for pharmaceutical testing . It is also known as "Propanoic acid, 2,2-dimethyl-, [4-nitro-3-[[(trifluoromethyl)sulfonyl]oxy]phenyl]methyl ester" .

Molecular Structure Analysis

The molecular formula of “4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate” is C13H14F3NO7S, and its molecular weight is 385.31 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate” are not fully detailed in the search results. Its molecular formula is C13H14F3NO7S, and its molecular weight is 385.31 .Scientific Research Applications

Versatile Coupling Reagent

4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate and its analogues have been explored as versatile coupling reagents in the synthesis of complex organic molecules. Seebach et al. (1985) demonstrated the use of nitroolefin derivatives, similar to 4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate, in multiple coupling reactions. These reagents facilitate the regioselective introduction of allylic pivaloyloxy groups into nitroolefins, leading to a broad range of structures without NO2 substituents, showcasing their utility in constructing varied molecular frameworks (Seebach, Calderari, & Knochel, 1985).

Nickel-Catalyzed Cross-Couplings

The nickel-catalyzed cross-coupling of benzylic pivalates with arylboroxines represents another significant application, as shown by Zhou et al. (2013). Their research highlights the stereospecific formation of diarylalkanes and triarylmethanes using a nickel catalyst and NaOMe as a base, indicating the compound's utility in creating diverse arylated structures with high yields and enantiomeric excesses (Zhou, Srinivas, Dasgupta, & Watson, 2013).

Protective Group for Hydroxyl Functions

4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate-related compounds have been used as protective groups for hydroxyl functions in synthetic chemistry. Fukase et al. (1991) introduced the 4-Pivaloylaminobenzyl (PAB) group, a benzyl-type protecting group with higher acid stability than traditional ethers, highlighting the role of such compounds in protecting sensitive functional groups during complex synthetic sequences (Fukase, Yoshimura, Hashida, & Kusumoto, 1991).

HNO Donor and Thiol Modification

Acyloxy nitroso compounds, related to 4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate, have been studied for their ability to release Nitroxyl (HNO) and react with thiol-containing proteins. Such compounds have potential therapeutic applications due to their distinct chemical reactivity and biological effects. Shoman et al. (2013) and Dumond et al. (2013) have explored these compounds for their HNO release kinetics and reactions with heme and thiol-containing proteins, demonstrating their potential in medicinal chemistry and enzymology (Shoman et al., 2013) (Dumond et al., 2013).

properties

IUPAC Name |

[4-nitro-3-(trifluoromethylsulfonyloxy)phenyl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO7S/c1-12(2,3)11(18)23-7-8-4-5-9(17(19)20)10(6-8)24-25(21,22)13(14,15)16/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWCQVFULVLKQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=CC(=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-4-[2-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2610748.png)

![(4-(Methylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2610753.png)

![1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2610754.png)

![butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2610755.png)

![6-[(3-Chloro-4-methylphenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2610757.png)

![1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2610758.png)

![6-[5-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2610759.png)

![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2610760.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2610761.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2610764.png)